7-Hydroxy-4-methyl-2(1H)-quinolone
Overview
Description
7-Hydroxy-4-methyl-2(1H)-quinolone is a heterocyclic compound belonging to the quinolone family. It is characterized by a quinoline core structure with a hydroxyl group at the 7th position and a methyl group at the 4th position. This compound is known for its diverse biological activities and is used as an intermediate in pharmaceutical synthesis .
Mechanism of Action
Target of Action
The primary targets of 7-Hydroxy-4-methyl-2(1H)-quinolone are various types of bacteria. The compound has shown significant antibacterial efficacy against drug-resistant and multidrug-resistant isolates . It has been particularly effective against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Escherichia coli .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth and proliferation. This alteration disrupts the normal functioning of the bacteria, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial growth and proliferation. By inhibiting these pathways, the compound prevents the bacteria from multiplying and spreading. This results in a decrease in the number of bacteria and a reduction in the severity of the bacterial infection .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. This leads to a decrease in the number of bacteria and a reduction in the severity of the bacterial infection . The compound’s action also results in the alteration of the bacterial cell surface structure, which further contributes to its antibacterial efficacy .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances can affect the compound’s stability and efficacy. Additionally, the compound’s action can be influenced by the specific characteristics of the bacterial strains it targets
Biochemical Analysis
Biochemical Properties
7-Hydroxy-4-methyl-1H-quinolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus . This interaction is significant as it highlights the compound’s potential antiviral properties. Additionally, 7-Hydroxy-4-methyl-1H-quinolin-2-one has been found to interact with the NMDA receptor, counteracting haloperidol-induced muscle rigidity in rats .
Cellular Effects
The effects of 7-Hydroxy-4-methyl-1H-quinolin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate cell apoptosis in certain cancer cell lines, thereby inhibiting tumor growth . This compound also affects calcium signaling pathways, which are crucial for various cellular functions .
Molecular Mechanism
At the molecular level, 7-Hydroxy-4-methyl-1H-quinolin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with the RNA-dependent RNA polymerase enzyme results in the inhibition of viral replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-4-methyl-1H-quinolin-2-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 7-Hydroxy-4-methyl-1H-quinolin-2-one vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as antiviral and anticancer activities . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
7-Hydroxy-4-methyl-1H-quinolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Hydroxy-4-methyl-1H-quinolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The compound’s localization and accumulation within tissues are influenced by its binding affinity to specific proteins .
Subcellular Localization
7-Hydroxy-4-methyl-1H-quinolin-2-one exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methyl-2(1H)-quinolone can be achieved through various methods. One common approach involves the condensation of 4-hydroxy-2(1H)-quinolinone with acetaldehyde in the presence of diethylamine as a base in refluxing benzene . Another method includes the use of ionic liquids such as [Bmim]AlCl4 for the esterification and allylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-methyl-2(1H)-quinolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolinone derivatives, which exhibit unique biological and pharmacological properties .
Scientific Research Applications
7-Hydroxy-4-methyl-2(1H)-quinolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it valuable in biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Hydroxyquinolin-2(1H)-one: Similar in structure but lacks the methyl group at the 4th position.
7-Hydroxyquinolinone: Similar but without the methyl group at the 4th position.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A dihydro derivative with similar biological activities .
Uniqueness: 7-Hydroxy-4-methyl-2(1H)-quinolone is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activities. This combination of functional groups enhances its potential as a versatile intermediate in pharmaceutical and industrial applications .
Properties
IUPAC Name |
7-hydroxy-4-methyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-5-7(12)2-3-8(6)9/h2-5,12H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEVEFULPUKTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174514 | |
Record name | 2(1H)-Quinolone, 7-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20513-71-7 | |
Record name | 7-Hydroxy-4-methylquinolin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20513-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-4-methylcarbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020513717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20513-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Quinolone, 7-hydroxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-4-methyl-2(1H)-quinolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-HYDROXY-4-METHYLCARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTK5C2SCS3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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